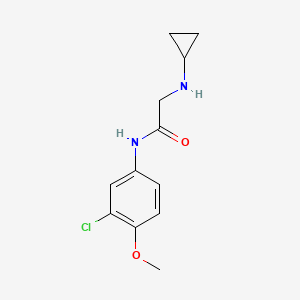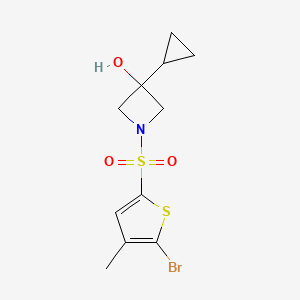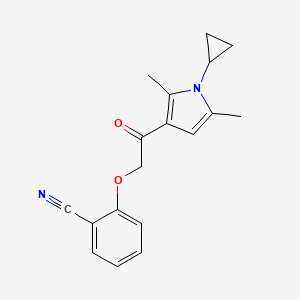
N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a cyclopropylamino group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Preparation of 3-chloro-4-methoxyaniline: This can be achieved by nitration of 3-chloro-4-methoxytoluene followed by reduction of the nitro group to an amine.
Formation of the acetamide: The 3-chloro-4-methoxyaniline is then reacted with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)acetamide.
Introduction of the cyclopropylamino group: The final step involves the reaction of N-(3-chloro-4-methoxyphenyl)acetamide with cyclopropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide can be reduced to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence its binding affinity and specificity, while the cyclopropylamino group can affect its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the cyclopropylamino group, which can affect its biological activity and chemical properties.
N-(3-chloro-4-methoxyphenyl)-2-(methylamino)acetamide: Has a methylamino group instead of a cyclopropylamino group, which can influence its pharmacokinetics and interactions with biological targets.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide is unique due to the presence of the cyclopropylamino group, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired characteristics.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-11-5-4-9(6-10(11)13)15-12(16)7-14-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSULYXAJGXOJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-1-phenylcyclopropane-1-carboxamide](/img/structure/B7600861.png)

![2-Amino-4-[methyl-(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7600878.png)
![Azetidin-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7600882.png)
![8-[2-(2-Hydroxyphenyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7600887.png)
![2-amino-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B7600891.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7600919.png)
![(2S)-2-[[2-fluoro-3-(trifluoromethyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B7600933.png)

![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7600945.png)
![5-[(1H-indazole-3-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7600963.png)
![5-[(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7600970.png)
![3-[3-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7600976.png)
